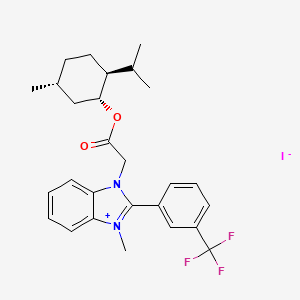

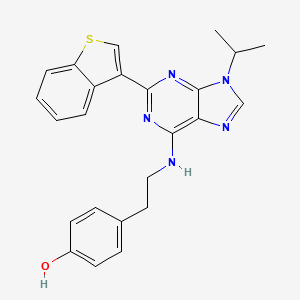

![molecular formula C22H31ClF3N5O2 B610875 (2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B610875.png)

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SLM 6031434 hydrochloride: is a selective inhibitor of sphingosine kinase 2, an enzyme involved in the metabolism of sphingolipids. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment .

Mechanism of Action

Target of Action

The primary target of SLM6031434 HCl is sphingosine kinase 2 (SphK2) . SphK2 is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

SLM6031434 HCl is a highly selective inhibitor of SphK2 . It binds to SphK2 and inhibits its activity, leading to a decrease in the production of sphingosine 1-phosphate (S1P), a bioactive lipid mediator . The inhibition constants (Ki) for mouse and rat SphK2 are 0.4 μM and 0.5 μM respectively, indicating strong binding affinity .

Biochemical Pathways

The inhibition of SphK2 by SLM6031434 HCl affects the sphingolipid metabolic pathway . This results in a decrease in the cellular level of S1P, which is involved in various cellular processes such as cell growth, survival, migration, and immune cell trafficking .

Result of Action

The inhibition of SphK2 and the subsequent decrease in S1P levels by SLM6031434 HCl can have various molecular and cellular effects. For instance, it has been shown to decrease S1P levels in U937 monocytic leukemia cells .

Biochemical Analysis

Biochemical Properties

SLM6031434 Hydrochloride interacts primarily with the enzyme sphingosine kinase 2 (SphK2). The compound exhibits a high degree of selectivity for SphK2 over SphK1, with Ki values of 0.4 μM and 0.5 μM for mouse and rat SphK2, respectively . This interaction leads to the inhibition of SphK2, thereby reducing the production of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes .

Cellular Effects

In U937 monocytic leukemia cells, SLM6031434 Hydrochloride has been shown to decrease the levels of S1P . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in S1P levels can lead to changes in cell function, potentially influencing cell proliferation, survival, migration, and immune responses .

Molecular Mechanism

SLM6031434 Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the activity of SphK2 . This inhibition disrupts the conversion of sphingosine to S1P, leading to a decrease in S1P levels . As S1P is a potent signaling molecule, this can result in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of SLM6031434 Hydrochloride on S1P levels and cellular functions can be observed over time in laboratory settings

Metabolic Pathways

SLM6031434 Hydrochloride is involved in the sphingolipid metabolism pathway, where it interacts with the enzyme SphK2 . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, potentially affecting metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SLM 6031434 hydrochloride involves several steps, starting with the preparation of the core structure, which includes a pyrrolidine ring and an oxadiazole moiety. The key steps typically involve:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the pyrrolidine ring via nucleophilic substitution.

- Functionalization of the aromatic ring with octyloxy and trifluoromethyl groups .

Industrial Production Methods: Industrial production of SLM 6031434 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: SLM 6031434 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the aromatic ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions

Major Products: The major products formed from these reactions include various derivatives of SLM 6031434 hydrochloride with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

SLM 6031434 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study sphingosine kinase 2 activity and its role in sphingolipid metabolism.

Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

Medicine: Explored for its neuroprotective properties in models of ischemic stroke and its potential as an anti-cancer agent.

Industry: Utilized in the development of new therapeutic agents targeting sphingosine kinase 2

Comparison with Similar Compounds

BAY 87-2243: Another sphingosine kinase inhibitor with a different chemical structure.

GR 127935 hydrochloride hydrate: A compound with similar inhibitory effects on sphingosine kinase but different selectivity profiles.

SB 674042: A selective inhibitor of sphingosine kinase with distinct pharmacological properties

Uniqueness: SLM 6031434 hydrochloride is unique due to its high selectivity for sphingosine kinase 2 over sphingosine kinase 1, making it a valuable tool for studying the specific roles of sphingosine kinase 2 in various biological processes .

Properties

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

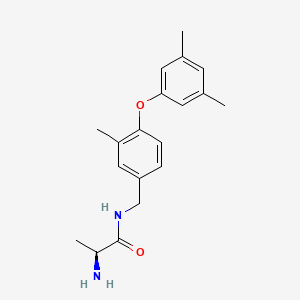

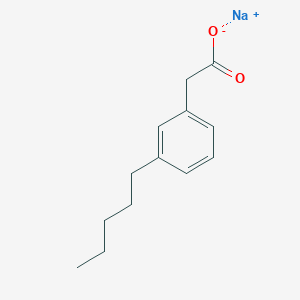

![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)

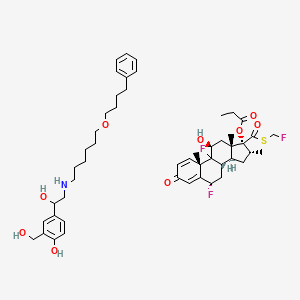

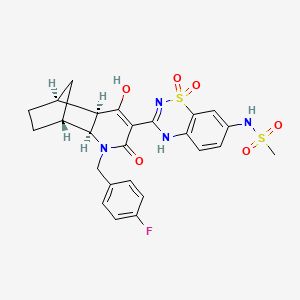

![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)

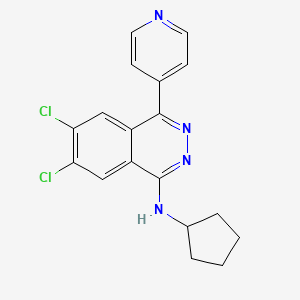

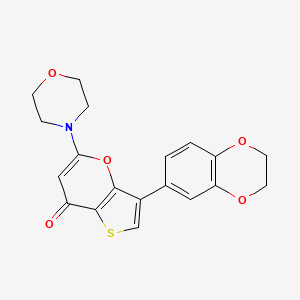

![3-[5-[[(6aR)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B610808.png)